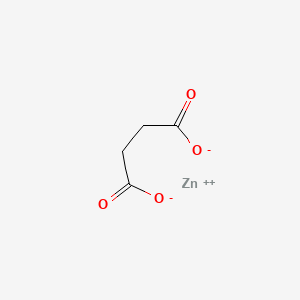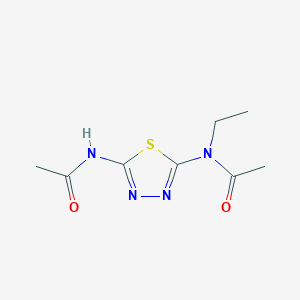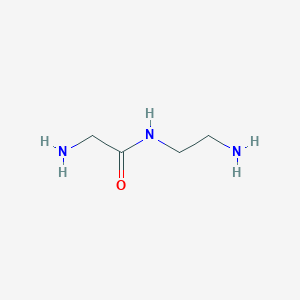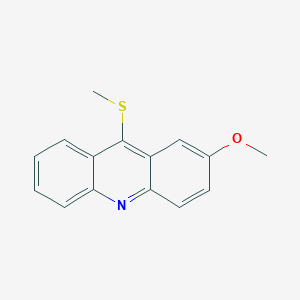
2-Methoxy-9-(methylthio)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-9-(methylthio)acridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their broad range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, characterized by a methoxy group at the 2-position and a methylthio group at the 9-position of the acridine ring, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-(methylthio)acridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 9-chloroacridine.
Formation of Acridine Core: The acridine core is formed through a cyclization reaction. For instance, 2-methoxyaniline can undergo a condensation reaction with a suitable aldehyde to form an intermediate, which is then cyclized to produce the acridine core.
Introduction of Methylthio Group: The methylthio group is introduced at the 9-position through a nucleophilic substitution reaction. This can be achieved by reacting the 9-chloroacridine intermediate with a thiol reagent such as methylthiol.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-9-(methylthio)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylthio group to a thiol group or further to a hydrocarbon.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Derivatives with different functional groups replacing the methoxy or methylthio groups.
Applications De Recherche Scientifique
2-Methoxy-9-(methylthio)acridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique photophysical properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. Its ability to intercalate with DNA makes it a candidate for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials requiring stable and vibrant colors.
Mécanisme D'action
The mechanism by which 2-Methoxy-9-(methylthio)acridine exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The planar structure of the acridine ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and telomerases, which are crucial for DNA replication and cell division.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
2-Methoxy-9-(methylthio)acridine can be compared with other acridine derivatives such as:
Amsacrine: Known for its anticancer activity, amsacrine also intercalates with DNA but has different substituents that affect its pharmacological profile.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer properties, differing in its carboxamide group.
Triazoloacridone (C-1305): Exhibits strong anticancer activity and has a triazole ring fused to the acridine core.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
106897-39-6 |
|---|---|
Formule moléculaire |
C15H13NOS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
2-methoxy-9-methylsulfanylacridine |
InChI |
InChI=1S/C15H13NOS/c1-17-10-7-8-14-12(9-10)15(18-2)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3 |
Clé InChI |
BFTQCFXYPAPNFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


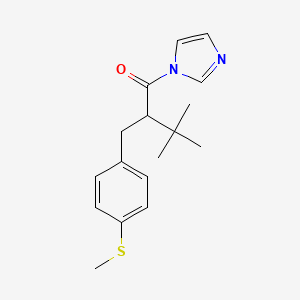

![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)

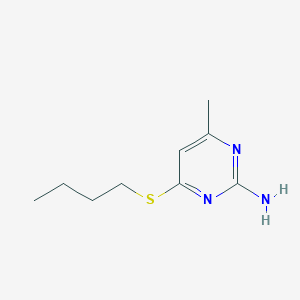
![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B12929489.png)
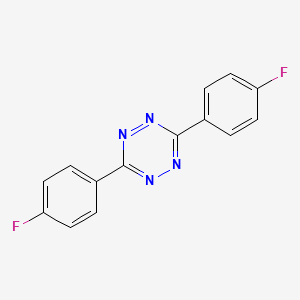
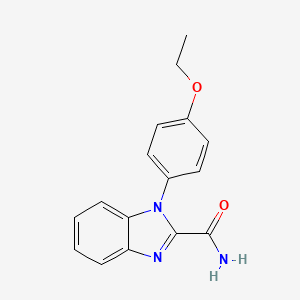

![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
